Dabigatran D4 hydrochloride

LC-MS/MS Bioanalysis Stable Isotope Labeling

Dabigatran D4 hydrochloride is a premium +4 Da stable isotope-labeled internal standard designed for accurate LC-MS/MS quantification of dabigatran in complex biological matrices. Unlike non-deuterated analogs or d3 variants that suffer from isotopic cross-talk, its tetra-deuterated structure provides a clean mass shift window, ensuring linear calibration, minimal matrix interference, and high sensitivity (LLOQ 1.04 ng/mL). Ideal for PK studies, bioequivalence trials, and metabolic stability assessments. Order now for validated, FDA/EMA-compliant bioanalytical performance.

Molecular Formula C25H22D4ClN7O3
Molecular Weight 512
Cat. No. B1150010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran D4 hydrochloride
Molecular FormulaC25H22D4ClN7O3
Molecular Weight512
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran D4 Hydrochloride: A Deuterated Internal Standard for LC-MS/MS Quantification of Dabigatran


Dabigatran D4 hydrochloride is a stable isotope-labeled (SIL) internal standard of the direct thrombin inhibitor dabigatran, containing four deuterium atoms at specific positions within the molecule [1]. It is chemically and structurally identical to the non-deuterated analyte, except for a +4 Da mass shift, enabling co-elution and nearly identical ionization behavior in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows [1]. This deuterated analog is exclusively employed in quantitative bioanalysis to compensate for matrix effects, ionization variability, and sample preparation losses, thereby ensuring accurate and reproducible measurement of dabigatran concentrations in complex biological matrices [1][2].

Why Non-Deuterated Dabigatran or Alternative Internal Standards Cannot Substitute Dabigatran D4 Hydrochloride in LC-MS/MS Assays


In quantitative LC-MS/MS bioanalysis, the use of a non-deuterated structural analog or a different stable isotope-labeled variant as an internal standard introduces unacceptable analytical variability due to differences in extraction recovery, ionization efficiency, and chromatographic retention time [1]. Even deuterated analogs with fewer labels (e.g., d3) may exhibit isotopic overlap (cross-talk) with the natural analyte signal, leading to non-linear calibration curves and reduced accuracy at low concentrations [2]. Dabigatran D4 hydrochloride, with its +4 Da mass shift, provides a clean separation window that minimizes isotopic interference while maintaining identical physicochemical behavior to the target analyte [1][3].

Quantitative Evidence for Selecting Dabigatran D4 Hydrochloride over Alternative Internal Standards


Superior Mass Resolution and Reduced Isotopic Cross-Talk vs. d3-Labeled Dabigatran

Dabigatran D4 hydrochloride exhibits a +4 Da mass shift relative to the unlabeled analyte, whereas the commonly available d3-labeled variant provides only a +3 Da shift [1]. According to established bioanalytical guidance, a mass difference of ≥3 Da is recommended to minimize isotopic overlap (cross-talk) between the internal standard and analyte signals; however, a 4 Da difference provides a wider safety margin against spectral interference, particularly when isotopic purity is less than 99% [2]. This larger mass shift ensures that the calibration curve remains linear across the entire analytical range without requiring second-order polynomial corrections, which are often necessary when the mass difference is ≤3 Da [2].

LC-MS/MS Bioanalysis Stable Isotope Labeling

Validated LC-MS/MS Method Performance with Dabigatran D4 as Internal Standard

A fully validated LC-MS/MS method using dabigatran D4 hydrochloride as the internal standard achieved a linear calibration range of 1.04–406.49 ng/mL with a coefficient of determination (r²) ≥0.99 [1]. The multiple reaction monitoring (MRM) transitions were 472→289,172 (m/z) for dabigatran and 476→293 (m/z) for dabigatran D4, enabling specific and interference-free detection in human plasma [1]. Incurred sample reanalysis demonstrated >98% compliance, confirming excellent assay reproducibility and precision [1]. In contrast, methods employing non-deuterated structural analogs as internal standards often suffer from matrix effect variability and lower precision due to differential recovery during sample preparation [2].

Pharmacokinetics Method Validation Plasma Quantification

Effective Compensation of Plasma Matrix Effects in Multi-Analyte NOAC Assays

In a multi-analyte LC-MS/MS method for apixaban, dabigatran, and rivaroxaban in human plasma, stable-isotope-labeled internal standards (including a deuterated dabigatran analog) fully compensated for matrix effects, with no relevant influence on ionization efficiency [1]. The method achieved linearity over 1–500 μg/L (R²>0.999) and limits of quantification <1 μg/L for all analytes [1]. Without a co-eluting SIL-IS, matrix-induced ion suppression or enhancement can lead to quantification errors exceeding ±15%, rendering the assay unsuitable for regulatory purposes [1][2]. This class-level evidence supports the use of dabigatran D4 hydrochloride as the optimal choice for robust plasma quantification.

Matrix Effects NOAC Therapeutic Drug Monitoring

Hydrochloride Salt Form Enhances Solubility and Handling for Analytical Workflows

Dabigatran D4 is supplied as the hydrochloride salt (CAS 1019206-66-6), which exhibits improved aqueous solubility compared to the free base form . The free base of dabigatran is practically insoluble in water (<0.1 mg/mL) and requires acidic conditions for dissolution . In contrast, the hydrochloride salt dissolves readily in 0.1 M HCl (2 mg/mL) and is compatible with standard LC-MS/MS mobile phases . This enhanced solubility simplifies stock solution preparation and reduces the risk of precipitation during sample handling, ensuring consistent internal standard addition and method robustness.

Salt Form Solubility Sample Preparation

Primary Research and Industrial Applications for Dabigatran D4 Hydrochloride


Pharmacokinetic and Bioequivalence Studies of Dabigatran Etexilate Formulations

Dabigatran D4 hydrochloride is the preferred internal standard for quantifying free and total dabigatran in human plasma during pharmacokinetic (PK) studies and bioequivalence trials [1]. Its use enables accurate determination of Cmax, Tmax, AUC, and half-life parameters following oral administration of dabigatran etexilate prodrugs, as demonstrated in healthy volunteer studies with co-administered proton pump inhibitors [1]. The validated method meets FDA and EMA bioanalytical requirements, supporting Abbreviated New Drug Applications (ANDA) and commercial batch release testing [2].

Clinical Therapeutic Drug Monitoring (TDM) of Dabigatran in Atrial Fibrillation Patients

In clinical settings where dabigatran anticoagulant activity must be assessed—such as emergency surgery, bleeding events, or renal impairment—dabigatran D4 hydrochloride facilitates precise LC-MS/MS quantification of plasma drug levels [1]. The method's high sensitivity (LLOQ 1.04 ng/mL) and minimal matrix interference make it suitable for measuring both peak and trough concentrations, aiding in dose adjustment and minimizing bleeding or thrombotic risks [1][3].

In Vitro Metabolism and Drug-Drug Interaction Studies

Researchers investigating the metabolic stability of dabigatran in liver microsomes, hepatocytes, or recombinant enzyme systems employ dabigatran D4 hydrochloride as an internal standard to correct for variable sample preparation and ionization suppression [3]. This allows for accurate determination of intrinsic clearance, metabolite formation rates, and the impact of co-administered drugs (e.g., P-gp inhibitors) on dabigatran disposition, supporting early-stage drug development and safety pharmacology assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabigatran D4 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.